
1-(4-Bromo-2-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2-nitrophenyl)guanidine is a chemical compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-nitrophenyl)guanidine typically involves the reaction of 4-bromo-2-nitroaniline with guanidine hydrochloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(4-Bromo-2-nitrophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety is known to interact with biological molecules through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activities or receptor functions, depending on the specific biological context .
Comparison with Similar Compounds
1-(4-Bromo-2-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
- 1-(4-Chloro-2-nitrophenyl)guanidine
- 1-(4-Fluoro-2-nitrophenyl)guanidine
- 1-(4-Methyl-2-nitrophenyl)guanidine
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities, making each compound unique in its own right .
Properties
Molecular Formula |
C7H7BrN4O2 |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-(4-bromo-2-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7BrN4O2/c8-4-1-2-5(11-7(9)10)6(3-4)12(13)14/h1-3H,(H4,9,10,11) |
InChI Key |
DLGJNDZCRZRBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


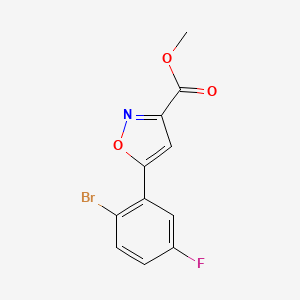
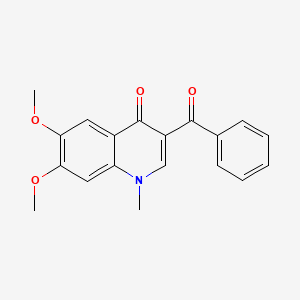
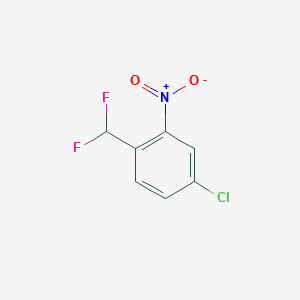

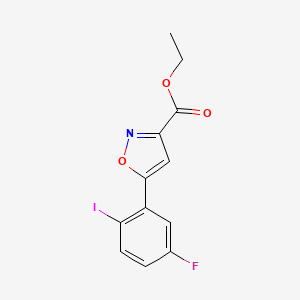
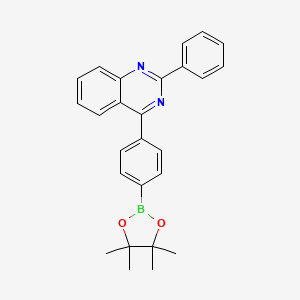
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)


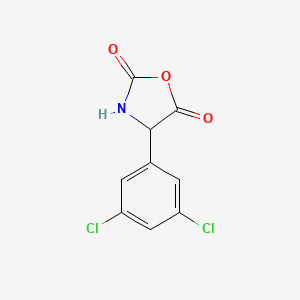

![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)
